![molecular formula C22H20N2O2 B1230062 N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide](/img/structure/B1230062.png)
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide is an aromatic compound.
Scientific Research Applications
Synthesis and Photophysical Properties
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide and related compounds have been explored in various scientific research applications, primarily in the field of organic chemistry and pharmacology. One study reported the novel synthesis of a related compound, demonstrating its structure and photophysical properties, which could have implications in materials science and photonic applications (Zonouzi et al., 2014).
Antimicrobial Properties
A significant area of research has been the exploration of these compounds' antimicrobial properties. For instance, certain N-hydroxybenzamide derivatives exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibacterial agents (Zadrazilova et al., 2015).
Antiprotozoal Activity
These compounds have also been studied for their antiprotozoal activity. Research has demonstrated that certain derivatives are effective against protozoal parasites such as Trypanosoma brucei and Plasmodium falciparum, suggesting potential applications in treating diseases like human African trypanosomiasis and malaria (Martínez et al., 2014).
Corrosion Inhibition
Another interesting application is in the field of materials science, specifically as corrosion inhibitors. Certain Schiff base compounds related to N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide have been investigated for their effectiveness in inhibiting corrosion, which could be beneficial in industrial applications (Leçe et al., 2008).
Dye Synthesis and Color Determination
In the textile and dyeing industry, these compounds have been utilized in the synthesis of dyes. Studies have explored their use in producing azo-stilbene dyes, analyzing their color properties and potential applications in coloring fabrics (Grad et al., 2013).
Anticancer Research
There's also a growing body of research focusing on the anticancer potential of these compounds. Studies have synthesized various derivatives and evaluated their efficacy against cancer cell lines, suggesting a promising avenue for developing new anticancer drugs (Kumar et al., 2014).
properties
Product Name |
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide |
---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(1,3-diphenylpropan-2-ylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C22H20N2O2/c25-21-14-8-7-13-20(21)22(26)24-23-19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,25H,15-16H2,(H,24,26) |
InChI Key |
QFVJHYPEYPPEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=CC=C2O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.